An In-depth Technical Guide to Methyl 3,5-dimethyl-4-methoxybenzoylformate
An In-depth Technical Guide to Methyl 3,5-dimethyl-4-methoxybenzoylformate
CAS Number: 1443344-72-6
Disclaimer: Publicly available experimental data for Methyl 3,5-dimethyl-4-methoxybenzoylformate is scarce. This guide has been developed by leveraging established principles of organic chemistry and drawing parallels with structurally related compounds. The information presented herein, particularly regarding synthesis, physicochemical properties, and spectral data, is largely predictive and should be used as a reference for further experimental validation.
Introduction
Methyl 3,5-dimethyl-4-methoxybenzoylformate is an aromatic α-keto ester. The presence of the benzoylformate moiety suggests its potential as a versatile synthetic intermediate. α-Keto esters are recognized as valuable building blocks in organic synthesis, serving as precursors for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The substitution pattern on the aromatic ring, featuring two methyl groups and a methoxy group, is anticipated to influence its reactivity and physicochemical properties, potentially offering unique opportunities in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its anticipated properties and potential applications based on current scientific understanding.
Chemical Structure and Properties
The chemical structure of Methyl 3,5-dimethyl-4-methoxybenzoylformate is characterized by a central benzene ring substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and a methyl benzoylformate group at position 1.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 3,5-dimethyl-4-methoxybenzoylformate, based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₂H₁₄O₄ | Based on structural analysis. |
| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Aromatic esters are often crystalline solids or high-boiling oils. |
| Melting Point | 50-80 °C | The melting point will be influenced by the symmetry and crystal packing of the molecule. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in nonpolar solvents (e.g., hexane). Insoluble in water. | The ester and methoxy groups provide some polarity, while the aromatic ring and methyl groups contribute to lipophilicity. |
Proposed Synthesis Workflow
While a specific synthesis for Methyl 3,5-dimethyl-4-methoxybenzoylformate is not documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic reactions. A common method for the synthesis of aryl keto esters is the Friedel-Crafts acylation of an appropriately substituted aromatic compound.[2][3][4][5]
A potential starting material for this synthesis is 2,6-dimethyl-1-methoxybenzene (also known as 2,6-dimethylanisole). The proposed workflow is illustrated below:
Caption: Proposed synthesis of Methyl 3,5-dimethyl-4-methoxybenzoylformate via Friedel-Crafts acylation.
Experimental Protocol: A Hypothetical Approach
-
Reaction Setup: To a solution of 2,6-dimethylanisole in a dry, inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Addition of Acylating Agent: Methyl oxalyl chloride is added dropwise to the stirred reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Methyl 3,5-dimethyl-4-methoxybenzoylformate.
Predicted Spectral Data
The structural features of Methyl 3,5-dimethyl-4-methoxybenzoylformate allow for the prediction of its key spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and methyl protons.
Caption: Predicted ¹H NMR signals for Methyl 3,5-dimethyl-4-methoxybenzoylformate.
Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions. Online NMR prediction tools can provide more refined estimates.[6][7][8][9]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in ppm):
-
C=O (ketone): ~ 185 - 195
-
C=O (ester): ~ 160 - 165
-
Aromatic C (quaternary): ~ 155 - 160 (C-OCH₃), ~ 130 - 140 (C-CH₃), ~ 125 - 135 (C-CO)
-
Aromatic C-H: ~ 128 - 132
-
Ester O-CH₃: ~ 52 - 55
-
Methoxy O-CH₃: ~ 60 - 65
-
Aromatic CH₃: ~ 15 - 20
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds.
Key Predicted IR Absorption Bands (in cm⁻¹):
-
C=O stretch (α-keto ester): A strong, sharp band around 1735-1755 cm⁻¹. This may appear as a single broadened band or a shoulder on the main peak due to the two different carbonyl environments.[10][11][12]
-
C=O stretch (aromatic ketone): A strong band in the region of 1680-1700 cm⁻¹.
-
C-O stretch (ester): Strong and broad absorptions in the 1000-1300 cm⁻¹ region.[13]
-
Aromatic C=C stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Medium intensity bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) and the methoxy group (-OCH₃, 31 Da). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Potential Applications
Given the structural motifs present in Methyl 3,5-dimethyl-4-methoxybenzoylformate, several areas of application can be envisaged, particularly in the fields of medicinal chemistry and organic synthesis.
-
Pharmaceutical Intermediates: α-Keto esters are known precursors for the synthesis of various heterocyclic compounds and α-amino acids, which are core structures in many pharmaceuticals.[1] The substituted phenyl ring could be a key pharmacophore for interacting with biological targets.
-
Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings. This compound could serve as a starting material for the development of new agrochemicals.
-
Flavor and Fragrance Industry: Aromatic ketones and esters are widely used as flavoring and fragrance agents.[14][15]
-
Polymer Chemistry: The ester functionality could potentially be used in polymerization reactions to create novel materials with specific properties.
Safety and Handling
Based on the Safety Data Sheet for a related product, Methyl 3,5-dimethyl-4-methoxybenzoylformate should be handled with care.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18]
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Methyl 3,5-dimethyl-4-methoxybenzoylformate represents a chemical entity with significant potential, primarily as a synthetic intermediate. While direct experimental data remains limited, this in-depth guide, based on established chemical principles and analysis of related compounds, provides a solid foundation for researchers and drug development professionals. The proposed synthetic pathway, along with the predicted physicochemical and spectral data, offers a valuable starting point for the synthesis, characterization, and exploration of this compound's applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.
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